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molecular formula C11H22O B8368858 4,8-Dimethyl-7-nonen-4-ol

4,8-Dimethyl-7-nonen-4-ol

Cat. No. B8368858
M. Wt: 170.29 g/mol
InChI Key: GLLYSEVWEKSIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764367

Procedure details

In "Materials Tested as Insect Attractants" compiled by M. Beroza and N. Green in Agriculture Handbook No. 239 in Table 2 it is stated that 3-methyl-1-nonen-3-ol has, on a scale of 1 to 3, an attractancy of "1" for the Oriental Fruit Fly and an attractancy of "1" for the Mediterrean Fruit Fly and 4,8-dimethyl-7-nonen-4-ol has on a scale of 1 to 3 an attractancy of 37 2" for the Oriental Fruit Fly and an attractancy of "3" for the Mediterrean Fruit Fly and an attractancy of "1" for the Mexican Fruit Fly and an attractancy of "1" for Drosophila.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2](O)([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH:3]=[CH2:4].[CH3:12][C:13]([OH:23])(CCC=C(C)C)CCC>>[CH2:13]([OH:23])[CH2:12][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)(CCC=C(C)C)O
Step Three
Name
37
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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